

ProINDY: A Technical Guide to a Cell-Permeable DYRK1A/B Inhibitor

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Compound of Interest

Compound Name: *ProINDY*

Cat. No.: *B611316*

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Abstract

ProINDY is a cell-permeable prodrug of the potent and selective ATP-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B), known as INDY.^{[1][2][3]} As an acetylated analogue of INDY, **ProINDY** exhibits enhanced lipophilicity and cell membrane permeability, making it a valuable tool for in vitro and in vivo studies.^{[3][4]} This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **ProINDY**, with a focus on its mechanism of action in key signaling pathways. Detailed experimental protocols for assays in which **ProINDY** has been utilized are also presented.

Chemical Structure and Properties

ProINDY, with the chemical name (1Z)-1-(5-Acetyloxy-3-ethyl-2(3H)-benzothiazolylidene)-2-propanone, is converted intracellularly to its active form, INDY.^[1] The key physicochemical properties of **ProINDY** are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	(1Z)-1-(5-Acetyloxy3-ethyl-2(3H)-benzothiazolylidene)-2-propanone	[1]
Molecular Formula	C ₁₄ H ₁₅ NO ₃ S	[1]
Molecular Weight	277.34 g/mol	[1]
CAS Number	719277-30-2	[1]
Appearance	Solid	[2]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble to 100 mM in DMSO	
Storage	Store at -20°C	[1]

Mechanism of Action and Biological Activity

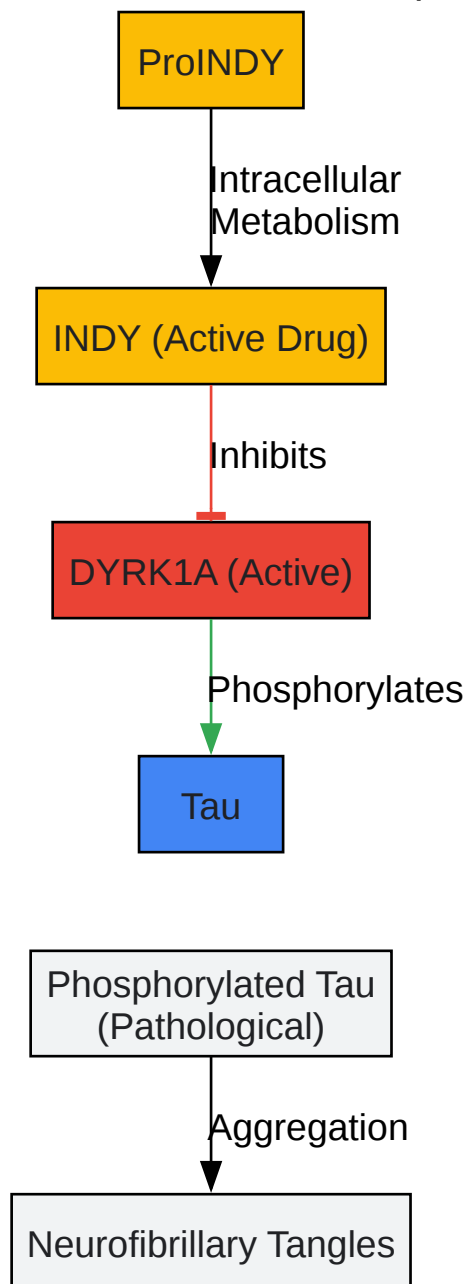
ProINDY functions as a prodrug, readily crossing the cell membrane due to its increased lipophilicity.[3] Once inside the cell, it is metabolized into INDY, which exerts its inhibitory effect on DYRK1A and DYRK1B.[1][5] DYRK1A is a serine/threonine kinase implicated in neurodevelopment and overexpressed in Down syndrome and Alzheimer's disease.[5][6]

INDY is an ATP-competitive inhibitor, binding to the ATP pocket of the DYRK1A enzyme.[5][7] This inhibition has been shown to have significant downstream effects on two major signaling pathways: Tau phosphorylation and the Calcineurin/NFAT pathway.

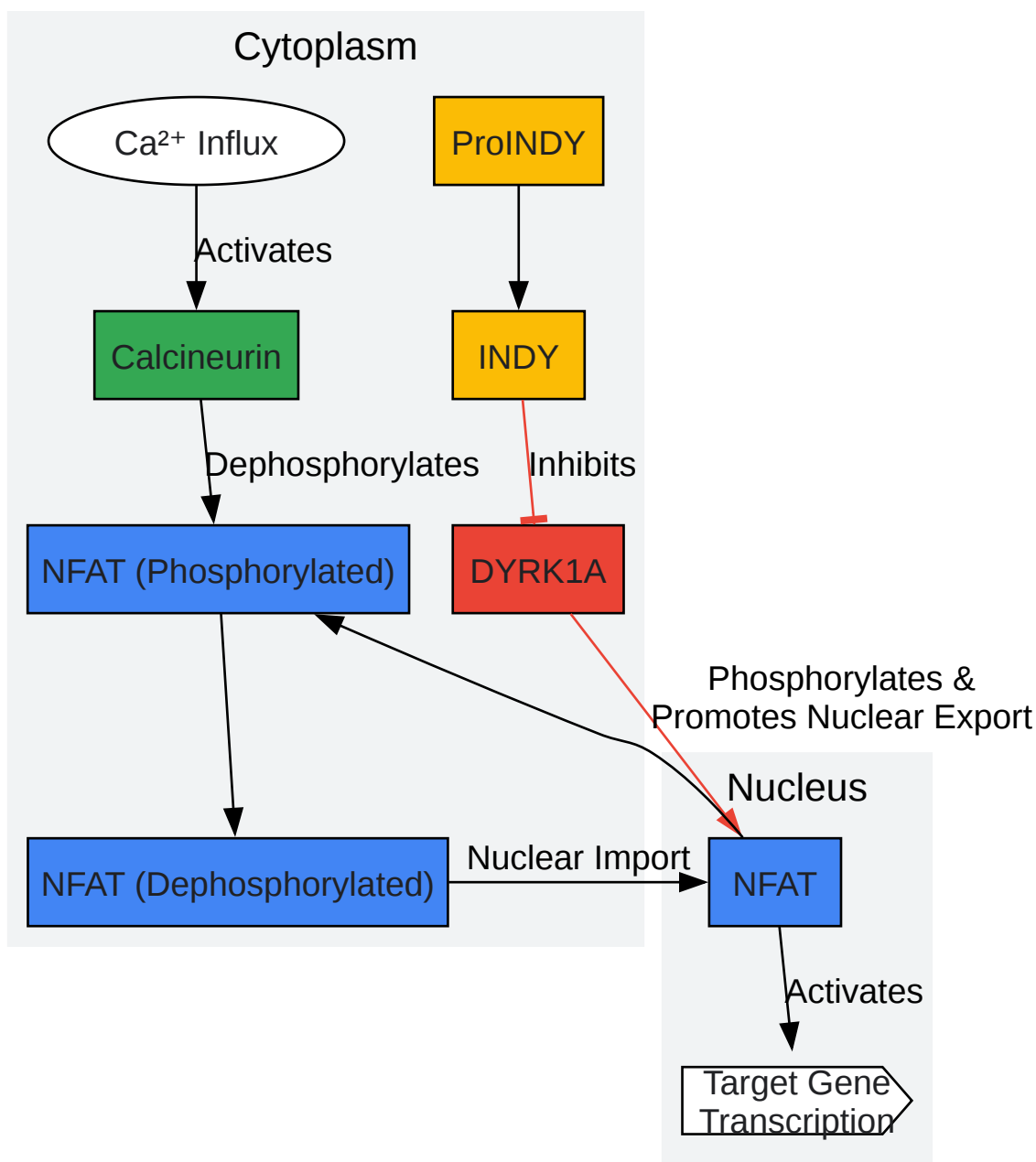
Inhibition of Tau Phosphorylation

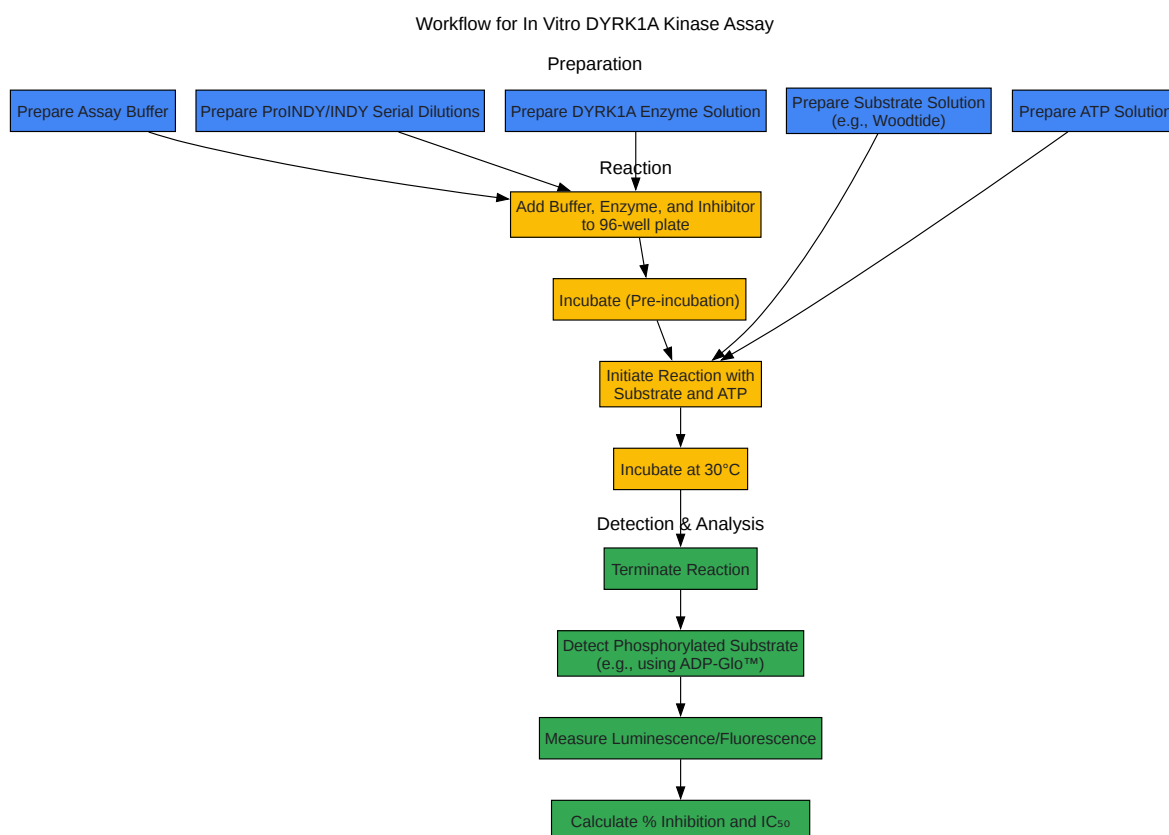
Hyperphosphorylation of the tau protein is a hallmark of Alzheimer's disease.[8][9] DYRK1A is one of the kinases that can phosphorylate tau.[1][2] By inhibiting DYRK1A, **ProINDY** reduces the phosphorylation of tau protein.[1][2] Specifically, **ProINDY** has been shown to inhibit the phosphorylation of Thr212 of the tau protein in cultured cells overexpressing DYRK1A.[1]

ProINDY's Effect on Tau Phosphorylation



ProINDY's Rescue of Calcineurin/NFAT Signaling





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